molecular formula C10H10N2O2 B233423 Cyclo(pro-val-asn-pro-phe-ile-leu) CAS No. 153723-35-4

Cyclo(pro-val-asn-pro-phe-ile-leu)

Cat. No. B233423
CAS RN: 153723-35-4
M. Wt: 781 g/mol
InChI Key: ANLDPEXRVVIABH-WUUSPZRJSA-N
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Description

Cyclo(pro-val-asn-pro-phe-ile-leu), also known as cyclo(PVNPFIL), is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and development. This peptide is composed of six amino acids and has a unique cyclic structure that confers it with specific biochemical and physiological properties.

Scientific Research Applications

Identification in Food and Beverages

Cyclo(pro-val-asn-pro-phe-ile-leu) and similar compounds, known as diketopiperazines (DKPs), have been identified in various food products. For instance, Ginz and Engelhardt (2000) found proline-based DKPs, including cyclo(pro-ile), cyclo(pro-leu), cyclo(pro-phe), cyclo(pro-pro), and cyclo(pro-val), in roasted coffee and water extracts of roasted coffee proteins (Ginz & Engelhardt, 2000). Similarly, Gautschi et al. (1997) identified a series of proline-based DKPs, such as cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Met-Pro), cyclo(Phe-Pro), and cyclo(Pro-Pro), in beer (Gautschi et al., 1997).

Chemical and Bioactive Properties

Prasad (1995) highlighted the presence of cyclic dipeptides, including cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Ala-Leu), cyclo(Pro-Tyr), cyclo(Pro-Trp), and cyclo(His-Pro), in nature. These compounds emerge as by-products of fermentation and food processing and exhibit interesting physiological and/or pharmacological activities (Prasad, 1995).

Applications in Pharmaceuticals

Morita et al. (1997) isolated a new cyclic nonapeptide, cyclolinopeptide B, which includes a sequence similar to cyclo(pro-val-asn-pro-phe-ile-leu) and demonstrated potent immunosuppressive activity comparable to cyclosporin A (Morita et al., 1997). This finding suggests potential pharmaceutical applications for similar cyclic peptides.

Antifungal and Antibacterial Properties

Research by Zhang Si (2009) on cyclic dipeptides from the marine bacterium Pseudomonas sp. identified compounds including cyclo(Phe-Pro), cyclo(Val-Pro), and cyclo(Ile-Pro), which showed antibacterial activity towards several marine bacterial species (Zhang Si, 2009). Similarly, Yang et al. (2002) found that cyclopeptides isolated from Halobacillus litoralis exhibited moderate antifungal and weak antitumor activities (Yang et al., 2002).

properties

CAS RN

153723-35-4

Molecular Formula

C10H10N2O2

Molecular Weight

781 g/mol

IUPAC Name

2-[(3S,6R,9S,15S,18S,21S,24S)-21-benzyl-18-[(2S)-butan-2-yl]-15-(2-methylpropyl)-2,5,8,14,17,20,23-heptaoxo-6-propan-2-yl-1,4,7,13,16,19,22-heptazatricyclo[22.3.0.09,13]heptacosan-3-yl]acetamide

InChI

InChI=1S/C40H60N8O8/c1-7-24(6)33-38(54)43-27(19-22(2)3)39(55)48-18-12-16-30(48)36(52)45-32(23(4)5)37(53)44-28(21-31(41)49)40(56)47-17-11-15-29(47)35(51)42-26(34(50)46-33)20-25-13-9-8-10-14-25/h8-10,13-14,22-24,26-30,32-33H,7,11-12,15-21H2,1-6H3,(H2,41,49)(H,42,51)(H,43,54)(H,44,53)(H,45,52)(H,46,50)/t24-,26-,27-,28-,29-,30-,32+,33-/m0/s1

InChI Key

ANLDPEXRVVIABH-WUUSPZRJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C

SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N1)CC4=CC=CC=C4)CC(=O)N)C(C)C)CC(C)C

synonyms

axinastatin 3
cyclo(Pro-Val-Asn-Pro-Phe-Ile-Leu)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(pro-val-asn-pro-phe-ile-leu)
Reactant of Route 2
Cyclo(pro-val-asn-pro-phe-ile-leu)
Reactant of Route 3
Cyclo(pro-val-asn-pro-phe-ile-leu)
Reactant of Route 4
Cyclo(pro-val-asn-pro-phe-ile-leu)
Reactant of Route 5
Cyclo(pro-val-asn-pro-phe-ile-leu)
Reactant of Route 6
Cyclo(pro-val-asn-pro-phe-ile-leu)

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